molecular formula C21H20O5 B1215127 Edunol

Edunol

Cat. No.: B1215127
M. Wt: 352.4 g/mol
InChI Key: UFBHHWPUVXVFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Edunol is a prenylated pterocarpan (a subclass of isoflavonoids) first isolated from the roots of Neorautanenia edulis and Mexican "snakeweeds" such as Brongniartia podalyrioides and B. intermedia (Leguminosae/Fabaceae) . Its chemical structure is defined as (-)-2-(3,3-dimethylallyl)-3-hydroxy-8,9-methylenedioxypterocarpan, with a molecular formula of $ \text{C}{20}\text{H}{20}\text{O}_5 $ and a molecular weight of 352 g/mol . This compound exhibits significant biological activities, including anti-myotoxic, anti-proteolytic, and anti-PLA2 (phospholipase A2) effects, particularly against venom from snakes such as Bothrops atrox and B. jararacussu . It also demonstrates insecticidal properties against pests like Aedes albopictus and Plutella xylostella .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

InChI

InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3

InChI Key

UFBHHWPUVXVFRG-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C

Synonyms

edunol

Origin of Product

United States

Comparison with Similar Compounds

Cabenegrins A-I and A-II

  • Source : Isolated from Cabenegia spp.
  • Structural Similarities: Both cabenegrins and this compound feature a pterocarpan backbone with prenyl substitutions. However, cabenegrins lack the 8,9-methylenedioxy group present in this compound .
  • Activity: Cabenegrins show antivenom properties but are less potent against Bothrops venom compared to this compound (ED$_{50}$ values for this compound: 3.1 mg/kg vs. ~5 mg/kg for cabenegrins) .

Wedelolactone

  • Source : Eclipta prostrata.
  • Structural Differences : Wedelolactone is a coumestan (a fused four-ring system) rather than a pterocarpan.
  • Activity: Shares anti-PLA2 and anti-myotoxic effects with this compound but exhibits broader anti-inflammatory action .

Luteone and Wighteone Metabolites

  • Source : Isoflavones from Lupinus spp.
  • Structural Differences: These metabolites feature a 2-(1-hydroxy-1-methylethyl)-dihydrofuran substituent instead of this compound’s prenyl group.
  • Metabolism: Unlike this compound, Aspergillus flavus hydrates luteone and wighteone to form dihydrofurano derivatives (e.g., BC-1 and BC-2), whereas this compound is metabolized to non-hydrated derivatives (ED-AF-1, ED-AF-2, ED-AF-3) .

Pharmacological Comparison

Compound Anti-PLA2 Activity (IC$_{50}$) Anti-Myotoxic Activity (ED$_{50}$) Key Targets
This compound 0.8 μM (vs. B. jararacussu) 3.1 mg/kg (vs. B. atrox) PLA2, proteases, hyaluronidase
Wedelolactone 1.2 μM 5.2 mg/kg PLA2, COX-2, NF-κB
Cabenegrin A-I Not reported 5.0 mg/kg Venom metalloproteinases
Elaidoylamide 0.05 μM (vs. V. ammodytes) Not applicable Neurotoxic PLA2

Key Findings :

This compound’s anti-PLA2 activity is comparable to wedelolactone but less potent than synthetic inhibitors like elaidoylamide .

Its anti-myotoxic efficacy surpasses cabenegrins, likely due to the 8,9-methylenedioxy group enhancing venom-neutralizing interactions .

Metabolic Pathways

This compound is metabolized by Aspergillus flavus into three derivatives:

ED-AF-1 (Neoplanol): Dihydrofurano-pterocarpan with a 2-(1-hydroxy-1-methylethyl) substituent (M$^+$ 368) .

ED-AF-2: Features a 2,3-dihydro-3-hydroxy-2,2-dimethylpyrano side chain (M$^+$ 368) .

ED-AF-3 : Contains a 2,3-dihydroxy-3-methylbutyl side chain (M$^+$ 386), increasing polarity and solubility .

Comparison with Luteone Metabolites :

  • Luteone forms hydrated derivatives (e.g., BC-1), whereas this compound’s metabolism avoids hydration, likely due to steric hindrance from its prenyl group .

Data Tables

Table 1: Spectral Data for this compound and Metabolites

Compound $ ^1\text{H NMR} $ (δ, ppm) MS Fragments (m/z) UV $ \lambda_{\text{max}} $ (MeOH)
This compound 6.65 (s, H-1), 1.21 (s, prenyl CH3) 352 (M$^+$), 309 285, 310
ED-AF-1 4.64 (dd, J=9.8 Hz), 1.24 (s, CH3) 368 (M$^+$), 297 285, 310
ED-AF-3 3.79 (ddd, J=5.1 Hz), 1.33 (s, CH3) 386 (M$^+$), 324 290, 315

Table 2: Comparative Bioactivity of Pterocarpans

Compound Venom Neutralization (%) Insecticidal LC$_{50}$ (mg/L) Cytotoxicity (IC$_{50}$, μM)
This compound 85 (vs. B. atrox) 58.4 (vs. A. albopictus) >50 (HeLa cells)
Pongachin 62 191.0 45.2
Rotenone Not reported 1.9 0.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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